Cas no 115237-39-3 (4H-1-Benzopyran-4-one,3,6-dibromo-)

3,6-Dibromo-4H-1-benzopyran-4-one is a brominated derivative of chromone, a heterocyclic compound with a benzopyran core. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for further functionalization. The presence of bromine atoms at the 3- and 6-positions enhances its reactivity, facilitating cross-coupling reactions and nucleophilic substitutions. Its structural framework is valuable for developing pharmacologically active molecules, particularly in the study of flavonoids and related bioactive compounds. The compound's well-defined bromination pattern offers precise control in synthetic pathways, making it a useful building block for researchers exploring chromone-based scaffolds in drug discovery and material science applications.
4H-1-Benzopyran-4-one,3,6-dibromo- structure
115237-39-3 structure
Product Name:4H-1-Benzopyran-4-one,3,6-dibromo-
CAS No:115237-39-3
MF:C9H4Br2O2
MW:303.934861183167
CID:130697
PubChem ID:688706
Update Time:2025-05-26

4H-1-Benzopyran-4-one,3,6-dibromo- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,3,6-dibromo-
    • 3,6-DIBROMOCHROMONE
    • AKOS015908497
    • 3,6-Dibromochromone, AldrichCPR
    • 3,6-dibromochromen-4-one
    • 115237-39-3
    • 3,6-Dibromo-4H-chromen-4-one
    • Inchi: 1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
    • InChI Key: XJSJGLRPSYOZLW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C(C(=CO2)Br)=O)C=1

Computed Properties

  • Exact Mass: 301.85772
  • Monoisotopic Mass: 301.85780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 3.31800

4H-1-Benzopyran-4-one,3,6-dibromo- Pricemore >>

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4H-1-Benzopyran-4-one,3,6-dibromo- Related Literature

Additional information on 4H-1-Benzopyran-4-one,3,6-dibromo-

4H-1-Benzopyran-4-one, 3,6-dibromo-

4H-1-Benzopyran-4-one, 3,6-dibromo-, also known by its CAS number CAS No. 115237-39-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of dibenzopyrans, which are known for their unique electronic properties and potential applications in various industries. The molecule consists of a benzopyran skeleton with two bromine atoms attached at the 3 and 6 positions, making it a dibrominated derivative of 4H-1-benzopyran-4-one.

The synthesis of 4H-1-Benzopyran-4-one, 3,6-dibromo- typically involves bromination reactions. One common approach is the electrophilic substitution of the parent benzopyran compound with bromine in the presence of a suitable catalyst. This reaction is often carried out under controlled conditions to ensure high yield and purity. The bromination at the 3 and 6 positions is strategic, as these positions are meta to the carbonyl group, which can influence the electronic properties of the molecule.

Recent studies have highlighted the potential of 4H-1-Benzopyran-4-one, 3,6-dibromo- in photovoltaic applications. Researchers have explored its use as a sensitizer in dye-sensitized solar cells (DSSCs). The bromine substituents at the 3 and 6 positions are believed to enhance the molecule's ability to absorb sunlight and transfer electrons efficiently. This makes it a promising candidate for improving the efficiency of solar cells.

In addition to its photovoltaic applications, 4H-1-Benzopyran-4-one, 3,6-dibromo- has shown potential in the field of optoelectronics. Its unique electronic structure allows for efficient charge transport properties, which are crucial for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Recent research has focused on optimizing the molecule's solubility and stability to enhance its performance in these devices.

The physical properties of 4H-1-Benzopyran-4-one, 3,6-dibromo- are also worth noting. It has a melting point of approximately 200°C and is soluble in common organic solvents such as dichloromethane and chloroform. Its UV-vis spectrum shows strong absorption bands in the visible region, which is indicative of its potential for use in light-harvesting applications.

From a structural standpoint, the molecule's benzopyran skeleton provides a rigid framework that can be further functionalized for specific applications. The presence of two bromine atoms introduces electron-withdrawing effects, which can modulate the molecule's electronic properties. This makes it a versatile building block for designing new materials with tailored functionalities.

In conclusion, 4H-1-Benzopyran-4-one, 3,6-dibromo-, with its CAS number CAS No. 115237-39-3, is a compound with significant potential in various fields due to its unique chemical structure and electronic properties. Ongoing research continues to explore its applications in photovoltaics, optoelectronics, and material science, making it an exciting area of study for chemists and engineers alike.

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